molecular formula C8H8N2 B116376 2-(2-Methylpyridin-3-yl)acetonitrile CAS No. 101166-73-8

2-(2-Methylpyridin-3-yl)acetonitrile

Cat. No. B116376
M. Wt: 132.16 g/mol
InChI Key: NNGVSUGWTHGNTM-UHFFFAOYSA-N
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Description

“2-(2-Methylpyridin-3-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .


Synthesis Analysis

The synthesis of 2-methylnicotinonitriles, which are similar to the compound , has been achieved through the degenerate ring transformation of N-substituted pyridinium salts . Another method involves the use of acetonitrile and organocobalt in a two-layer reactor, continuously feeding dried and cleaned ethyne gas until it is not absorbed .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpyridin-3-yl)acetonitrile” is represented by the formula C8H8N2 .

Scientific Research Applications

Photochemistry and Ligand Substitution Reactions

Research has shown that complexes containing acetonitrile, such as those with ruthenium, undergo ligand substitution reactions upon irradiation. These findings reveal the potential of acetonitrile-containing complexes in photochemical applications, where controlled ligand exchange can be utilized for various purposes, including the development of photoswitchable molecules (Hecker et al., 1991).

Luminescence and Photophysical Properties

Studies on lanthanide complexes with acetonitrile have demonstrated the ability to produce strongly luminescent self-assembled heterodinuclear complexes. These findings highlight the use of acetonitrile derivatives in the design of materials with predetermined structural and photophysical properties, potentially useful in sensors and light-emitting devices (Piguet et al., 1996).

Synthesis of Novel Compounds

Acetonitrile acts as a solvent and reagent in the synthesis of various complex molecules, including dinuclear molybdenum complexes with quadruple bonds. These studies provide insights into the synthesis strategies for creating complexes with specific electronic and structural features, which could have implications in catalysis and materials science (Cayton et al., 1992).

Supramolecular Chemistry

Research involving acetonitrile has led to the development of non-covalent lanthanide podates with specific physicochemical properties. These compounds demonstrate the potential of acetonitrile derivatives in constructing supramolecular architectures with controlled chemical environments, offering applications in molecular recognition and catalysis (Piguet et al., 1997).

Semiconductor Materials

The reaction of specific acetonitrile derivatives has been utilized to synthesize novel semiconducting materials. Such studies underline the role of acetonitrile-based compounds in the advancement of electronic materials with potential applications in photovoltaics and semiconductor technology (Allen et al., 1997).

Safety And Hazards

The safety data sheet for “2-(2-Methylpyridin-3-yl)acetonitrile” suggests that it may be harmful if swallowed . It is recommended to wear protective gloves and eye protection, and to rinse cautiously with water in case of eye contact .

properties

IUPAC Name

2-(2-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGVSUGWTHGNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpyridin-3-yl)acetonitrile

CAS RN

101166-73-8
Record name 2-(2-methylpyridin-3-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

970 mg (6.85 mmol) of the compound from Example 37A are initially introduced into 10 ml DMF, 336 mg (6.85 mmol) sodium cyanide are added and the mixture is stirred overnight at 45° C. The reaction mixture is introduced on to 75 ml saturated ammonium chloride solution and extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate, filtered and concentrated. The residue is purified by means of flash chromatography on silica gel (mobile phase: methylene chloride/methanol 20:1).
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 3-chloromethyl-2-methylpyridine (9.2 g) and sodium cyanide (9.55 g) in dimethyl sulfoxide (80 ml) was stirred for 30 minutes at 80° C. The reaction mixture was poured into a mixture of water (200 ml) and ethyl acetate (1 l). Organic layer was separated, washed with brine and dried over magnesium sulfate. Concentration of the solvent gave a residue, which was chromatographed on silica gel (300 ml) eluting with a mixture of hexane and ethyl acetate (1:4, V/V) to give 3-cyanomethyl-2-methylpyridine (7.6 g).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two

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